6-Chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-Chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrazole ring fused to a pyrimidine ring, contributes to its potential as a pharmacologically active molecule.
Preparation Methods
The synthesis of 6-chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. For example, the reaction may involve the use of 3-aminopyrazole and a suitable aldehyde or ketone, followed by cyclization and chlorination steps . Industrial production methods often optimize these steps for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.
Chemical Reactions Analysis
6-Chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Scientific Research Applications
6-Chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 6-chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but differ in their substituents and biological activities. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent anti-proliferative activities against various cancer cell lines.
The uniqueness of 6-chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one lies in its specific substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C16H16ClN3O |
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Molecular Weight |
301.77 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16ClN3O/c1-3-7-12-14(17)16(21)20-15(18-12)13(10(2)19-20)11-8-5-4-6-9-11/h4-6,8-9,19H,3,7H2,1-2H3 |
InChI Key |
OGFNCVYUWINOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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